Methyl 5-hydroxy-1-cyclohexene-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

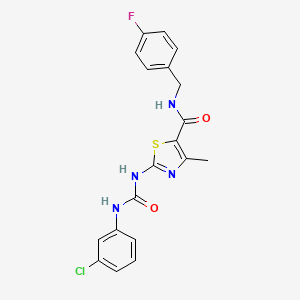

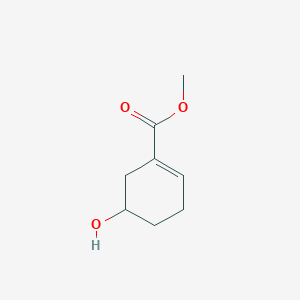

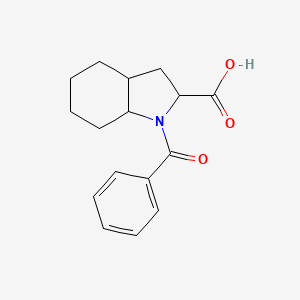

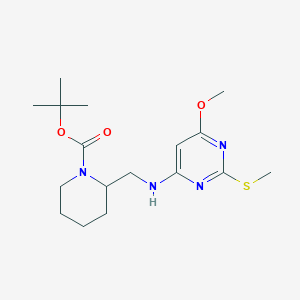

“Methyl 5-hydroxy-1-cyclohexene-1-carboxylate” is an organic compound with the molecular formula C8H12O3 . It is a derivative of cyclohexene, a six-membered cyclic compound, with a carboxylate (COO-) and a hydroxyl (OH) functional group attached to the cyclohexene ring .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexene ring with a methyl ester group (COOCH3) and a hydroxyl group (OH) attached to it . The exact positions of these groups on the cyclohexene ring can vary, leading to different isomers .Scientific Research Applications

Tet Proteins and DNA Demethylation

Tet proteins, such as those studied by Ito et al. (2011) and Tahiliani et al. (2009), demonstrate the capacity to convert 5-methylcytosine (5mC) into 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC) through oxidation processes. This activity suggests a potential route for DNA demethylation in animals, highlighting the critical role of such modifications in gene expression, genomic imprinting, and the suppression of transposable elements. These findings indicate the importance of understanding the chemical behavior of compounds like Methyl 5-hydroxy-1-cyclohexene-1-carboxylate in biological systems, as they may offer insights into similar mechanisms of action or serve as models for studying enzymatic processes in epigenetic regulation.

- Tet proteins can convert 5mC to 5hmC, 5fC, and 5caC, suggesting a route for DNA demethylation in animals, with significant implications for gene expression and epigenetic regulation (Ito et al., 2011).

- TET1, a protein capable of converting 5mC to 5hmC both in vitro and in vivo, plays a potential role in epigenetic regulation through the modification of 5mC to hmC, highlighting the dynamic nature of DNA methylation and its importance in biological processes (Tahiliani et al., 2009).

Chemical Modifications and Epigenetic Signaling

Research by Wu and Zhang (2017) reviews the biochemical and structural studies on TET and TDG-mediated active DNA demethylation. The technological advances in mapping and tracing the oxidized forms of 5mC further dissect their functions and underline the biological significance of these processes in various contexts. This body of work underscores the complexity of epigenetic regulation and the critical role of chemical modifications in genomic DNA, which may parallel the transformations observed in compounds like this compound.

- Active DNA demethylation through TET-catalyzed oxidation followed by decarboxylation plays a significant role in epigenetic regulation, raising the possibility that similar chemical transformations might offer insights into the biological functions of related compounds (Wu & Zhang, 2017).

Mechanism of Action

The mechanism of action of “Methyl 5-hydroxy-1-cyclohexene-1-carboxylate” is not well-documented, as it likely depends on the specific context in which the compound is used. As an organic compound, its reactivity is likely influenced by the presence of the alkene, ester, and hydroxyl functional groups .

properties

IUPAC Name |

methyl 5-hydroxycyclohexene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h3,7,9H,2,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZHDEMRLUGVDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCCC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85576-03-0 |

Source

|

| Record name | methyl 5-hydroxycyclohex-1-ene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2862860.png)

![4-[(3-Chlorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2862865.png)

![7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B2862877.png)

![S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2862880.png)